molecular formula C11H8BrNO3 B2428109 Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate CAS No. 2416236-40-1

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate

Cat. No. B2428109
CAS RN: 2416236-40-1
M. Wt: 282.093
InChI Key: YTQABSXDHSUZBK-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate” is a compound that is useful in organic synthesis . It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The data obtained from these techniques, such as HRMS, IR, 1H and 13C NMR experiments, are in accordance with the assigned structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and solubility in various solvents .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQABSXDHSUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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